5,6-Difluoro-indan-2-ylamine hydrochloride chemical properties
5,6-Difluoro-indan-2-ylamine hydrochloride chemical properties
An In-depth Technical Guide to 5,6-Difluoro-indan-2-ylamine hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5,6-Difluoro-indan-2-ylamine hydrochloride, a compound of significant interest in contemporary drug discovery and neuroscience research. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and analytical methodologies associated with this molecule. Our focus is on providing not just data, but also the underlying scientific rationale to empower your research and development endeavors.
Introduction: The Significance of the Aminoindane Scaffold
The 2-aminoindane framework is a rigid analog of amphetamine and serves as a foundational structure for a variety of neurologically active compounds.[1] Its constrained conformation provides a valuable tool for probing receptor binding sites and understanding structure-activity relationships (SAR). The introduction of fluorine atoms, as in 5,6-Difluoro-indan-2-ylamine hydrochloride, is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic properties. This particular difluorinated analog has been investigated for its potential as a serotonergic agent, highlighting its relevance in the development of novel therapeutics for neurological and psychiatric disorders.[2]
Core Chemical and Physical Properties
The fundamental characteristics of a compound are critical for its application in research and synthesis. Below is a summary of the known properties of 5,6-Difluoro-indan-2-ylamine hydrochloride.
| Property | Data | Source(s) |
| Synonyms | 5,6-Difluoro-2-aminoindane hydrochloride | [2][3] |
| 5,6-Difluoro-2,3-dihydro-1H-inden-2-ylamine hydrochloride | [3] | |
| Molecular Formula | C₉H₁₀F₂N · HCl | Inferred from structure |
| Molecular Weight | 205.64 g/mol | Inferred from formula |
| Appearance | Typically a white to off-white solid powder | [4][5][6] (by analogy to related compounds) |
| Purity | Commercially available in various purities, typically ≥96% | [4][5] (by analogy to related compounds) |
| Storage Conditions | Store in a cool, dry place. Keep container tightly sealed. | [6] (by analogy to related compounds) |
Note: A specific CAS Number for 5,6-Difluoro-indan-2-ylamine hydrochloride is not consistently reported in public databases. Researchers should verify the CAS number with their specific supplier.
Synthesis Pathway: A Multi-Step Approach
The synthesis of 5,6-difluoro-2-aminoindan hydrochloride is a multi-step process that begins with commercially available starting materials. The pathway described in scientific literature involves a series of classical organic reactions.[2] The expertise in this synthesis lies in the careful control of reaction conditions to achieve high yields and purity.
Synthetic Workflow
The overall process can be visualized as follows:
Caption: High-level workflow for the synthesis of 5,6-Difluoro-indan-2-ylamine HCl.
Detailed Synthesis Protocol
The synthesis of 5,6-difluoro-2-aminoindan hydrochloride has been reported, starting from 3,4-difluorobenzaldehyde.[2] The key steps are:
-
Condensation: 3,4-Difluorobenzaldehyde is condensed with malonic acid. This Knoevenagel-type condensation forms a difluorocinnamic acid derivative.
-
Reduction: The double bond in the cinnamic acid derivative is reduced using a palladium on carbon (Pd-C) catalyst under a hydrogen atmosphere. This step yields a difluorophenylpropanoic acid.
-
Cyclization: The resulting propanoic acid is treated with polyphosphoric acid (PPA), a strong dehydrating and cyclizing agent. This intramolecular Friedel-Crafts acylation forms the indanone ring system, specifically 5,6-difluoro-1-indanone.
-
Oximation: The ketone of the indanone is converted to an oxime by reacting it with hydroxylamine.[7][8] This step introduces the nitrogen atom that will become the amine group.
-
Catalytic Hydrogenation: The final step involves the reduction of the oxime to the primary amine using a catalyst such as palladium or platinum under a hydrogen atmosphere. This hydrogenation yields 5,6-difluoro-indan-2-ylamine. The hydrochloride salt is then typically formed by treating the free base with hydrochloric acid.
Causality Behind Experimental Choices:
-
Polyphosphoric Acid: PPA is chosen for the cyclization step because it is a highly effective medium for promoting the intramolecular acylation required to form the five-membered ring of the indane core. Its viscous nature allows for reactions at elevated temperatures, which is often necessary for this type of cyclization.
-
Two-Step Reduction: The synthesis employs a two-step process to form the amine (oximation followed by hydrogenation) rather than a direct reductive amination of the indanone. This is a robust and high-yielding method for converting ketones to primary amines and avoids potential side reactions associated with direct amination.
Potential Applications in Drug Discovery and Neuroscience
The primary interest in 5,6-Difluoro-indan-2-ylamine hydrochloride stems from its classification as a potential serotonergic agent.[2] Compounds that modulate the serotonin system are crucial in treating a wide range of conditions, including depression, anxiety, and other mood disorders.
As a derivative of 2-aminoindane (2-AI), it is structurally related to monoamine releasing agents that act on the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] The specific effects of the 5,6-difluoro substitution pattern on transporter affinity and selectivity are a key area of research. Other substituted aminoindanes, such as 5,6-methylenedioxy-2-aminoindane (MDAI), have been investigated for their psychoactive properties and interaction with the serotonin system.[9][10]
Furthermore, fluoro-substituted indane derivatives have been explored as dopamine D2-like receptor agonists, indicating the versatility of this scaffold in targeting various G-protein coupled receptors (GPCRs) in the central nervous system.[11]
Analytical Methodologies
Accurate and robust analytical methods are essential for verifying the identity, purity, and concentration of 5,6-Difluoro-indan-2-ylamine hydrochloride. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the standard method for analysis.
General HPLC-UV Protocol for Purity Assessment
This protocol is a self-validating system for routine quality control.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase it to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 254 nm or 265 nm.
-
Sample Preparation: Dissolve the compound in a suitable solvent, such as methanol or a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[12]
Rationale for Protocol Design:
-
Reverse-Phase C18 Column: This is the workhorse for analyzing moderately polar small molecules like aminoindanes.
-
TFA in Mobile Phase: The addition of an ion-pairing agent like TFA is crucial. It sharpens the peak shape of the basic amine by forming an ion pair, which improves chromatographic resolution and reproducibility.
-
Gradient Elution: A gradient is used to ensure that any potential impurities, which may have a wide range of polarities, are eluted from the column in a reasonable time frame, providing a comprehensive purity profile.
Analytical Workflow Diagram
Caption: Standard workflow for purity analysis of 5,6-Difluoro-indan-2-ylamine HCl by HPLC.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum would be complex due to the asymmetry of the molecule. One would expect to see signals for the aromatic protons on the difluorinated benzene ring, with splitting patterns influenced by both proton-proton and proton-fluorine coupling. The aliphatic protons of the indane core would appear as multiplets in the upfield region. The amine protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, with the carbons directly bonded to fluorine exhibiting large one-bond C-F coupling constants. The aliphatic carbons would appear in the upfield region.
-
¹⁹F NMR: The fluorine NMR would be the most definitive, likely showing two distinct resonances for the non-equivalent fluorine atoms at the 5 and 6 positions, with coupling to each other and to adjacent aromatic protons.
-
IR Spectroscopy: The infrared spectrum would display characteristic peaks for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode would show a prominent peak for the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₉H₁₀F₂N.
Safety, Handling, and Storage
As with any research chemical, proper safety precautions are paramount. While a specific safety data sheet (SDS) for 5,6-Difluoro-indan-2-ylamine hydrochloride is not widely published, data from the parent compound, 2-aminoindan hydrochloride, and other related amines provide a strong basis for safe handling procedures.[15][16][17]
-
Hazards: Assumed to be harmful if swallowed.[15] May cause skin and eye irritation.[16] Handle with care, avoiding dust formation.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[15]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[17] Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from moisture.
Conclusion
5,6-Difluoro-indan-2-ylamine hydrochloride is a valuable research chemical with significant potential in the field of neuroscience and medicinal chemistry. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry techniques. The fluorinated aminoindane scaffold offers a unique platform for developing selective serotonergic agents and other neurologically active compounds. A thorough understanding of its chemical properties, analytical methodologies, and safety protocols, as outlined in this guide, is essential for any researcher or drug development professional working with this promising molecule.
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ResearchGate. An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. Available from: [Link]
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Asian Journal of Chemistry. Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. Available from: [Link]
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ResearchGate. Selected IR data: (A) IR spectra of 2-(ethylideneaminophe- nyl)-indan-1,3-dione, 2A, and its imino deuterated analog in CCl4. Available from: [Link]
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